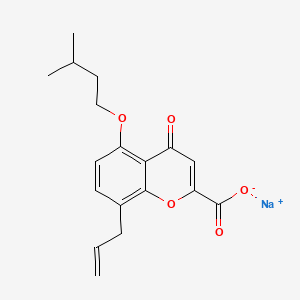

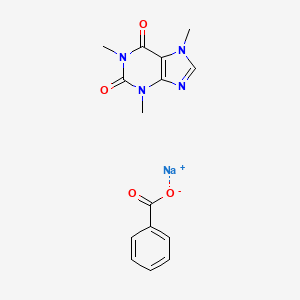

![molecular formula C18H29N2O+ B1262580 1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)

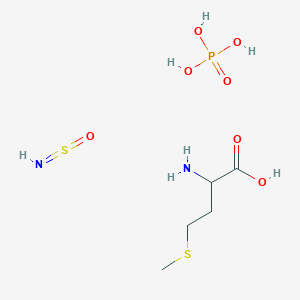

1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bupivacaine(1+) is a racemate composed of equimolar amounts of dextrobupivacaine(1+) and levobupivacaine(1+). It contains a levobupivacaine(1+) and a dextrobupivacaine(1+). It is a conjugate acid of a bupivacaine.

Aplicaciones Científicas De Investigación

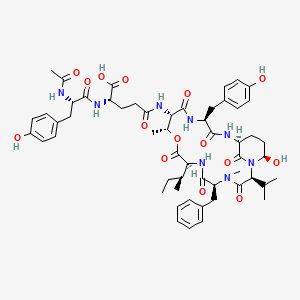

Anion Exchange Membranes for Alkaline Fuel Cells Poly(arylene piperidinium)s (PAPipQs), which include variants of the compound , have been studied for their application in anion exchange membranes (AEMs) for alkaline fuel cells. They demonstrate excellent alkaline stability and high OH− conductivity, crucial for efficient fuel cell operation (Olsson et al., 2018).

Crystal Structure Analysis The compound exhibits a unique crystal structure with out-of-plane orientation of the carbamoyl group, preserving the planarity of the amide moiety. This structural feature can be crucial for understanding the compound's interactions and stability (Mikata, 1997).

Lactam Carbonyl Function Construction The compound's derivatives have been used in the synthesis of lactam carbonyl function in 1, 3-disubstituted piperidines, highlighting its versatility in organic synthesis (Fujii et al., 1977).

Intramolecular Frustrated Lewis Pairs Derivatives of the compound have been explored for their role in forming intramolecular frustrated Lewis pairs, a concept valuable in the field of catalysis and molecular interactions (Körte et al., 2015).

Synthesis of Pharmaceutical Compounds Variants of the compound are used in the synthesis of pharmaceuticals, like T2288, demonstrating its importance in medicinal chemistry (Guillaume et al., 2003).

Data Security Applications Certain derivatives have been investigated for their potential in data security protection, showcasing the compound's utility beyond traditional chemistry (Song et al., 2016).

Synthesis of Sodium Channel Blockers Analogues of this compound have been synthesized as voltage-gated skeletal muscle sodium channel blockers, indicating its potential in developing treatments for muscular disorders (Catalano et al., 2008).

Catalysis in Oxidative Cyclization Its derivatives have been used as catalysts for oxidative cyclization in organic chemistry, emphasizing its role in facilitating complex chemical reactions (Dönges et al., 2014).

Synthesis of Heterocyclic Compounds The compound has been utilized in the synthesis of various heterocyclic compounds, which are foundational in the development of new drugs and materials (Krauze et al., 1999).

Spectroscopic and Theoretical Studies It has been subject to detailed spectroscopic and theoretical studies, contributing to a deeper understanding of its molecular properties (Anioła et al., 2016).

Propiedades

Nombre del producto |

1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium |

|---|---|

Fórmula molecular |

C18H29N2O+ |

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1 |

Clave InChI |

LEBVLXFERQHONN-UHFFFAOYSA-O |

SMILES canónico |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

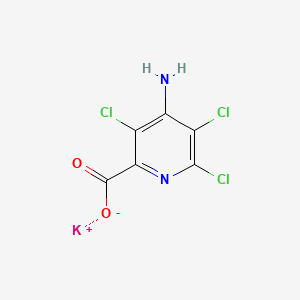

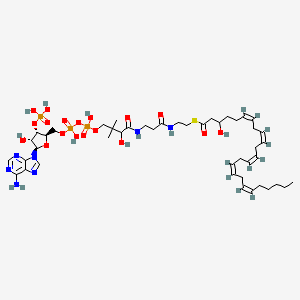

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)